molecular formula C8H14O B8548901 Octa-1,3-dien-1-OL CAS No. 51195-61-0

Octa-1,3-dien-1-OL

Cat. No.: B8548901
CAS No.: 51195-61-0
M. Wt: 126.20 g/mol
InChI Key: HZYABSBSRWFZEG-UHFFFAOYSA-N
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Description

Octa-1,3-dien-1-OL is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₄O, featuring a conjugated diene system (1,3-diene) and a hydroxyl group (-OH) at the terminal carbon. For instance, compounds like 3,7-dimethyl-2,6-octadien-1-ol (geraniol) and octan-2-ol share functional groups or hydrocarbon skeletons that enable comparative analysis .

Properties

CAS No.

51195-61-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-1,3-dien-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-9H,2-4H2,1H3

InChI Key

HZYABSBSRWFZEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between Octa-1,3-dien-1-OL and structurally or functionally related compounds:

Compound Molecular Formula Key Features Applications/Reactivity Safety/Handling
This compound C₈H₁₄O Conjugated 1,3-diene; terminal -OH group. Likely intermediate in fragrance synthesis or oxidation reactions. Limited data; may require precautions similar to unsaturated alcohols (e.g., geraniol) .
3,7-Dimethyl-2,6-octadien-1-ol (Geraniol) C₁₀H₁₈O Branched chain with 2,6-diene; methyl substituents. Fragrance industry (floral scents); antimicrobial agent. Irritant (skin/eyes); requires safety directions (e.g., avoid contact) .
Octan-2-ol C₈H₁₈O Saturated secondary alcohol. Solvent; flavoring agent. Low acute toxicity; consult physician if inhaled .
Octa-1,3-diene C₈H₁₄ Conjugated 1,3-diene (no -OH group). Polymer precursor; Diels-Alder reactions. Limited safety data; handle as flammable hydrocarbon .
1,7-Octadiene C₈H₁₄ Non-conjugated diene (1,7-positions). Crosslinking agent in polymers. >97% purity; no specific hazard classification .

Structural and Functional Differences

  • Conjugation vs. Non-conjugation: this compound’s conjugated diene system enhances its reactivity in cycloaddition or oxidation reactions compared to non-conjugated analogs like 1,7-octadiene .
  • Hydroxyl Group Position : Unlike geraniol (terminal -OH at C1), octan-2-ol’s secondary alcohol group reduces its volatility and alters its solubility profile .
  • Substituent Effects : Geraniol’s methyl groups increase steric hindrance and stability, making it more suitable for fragrance applications than the linear this compound .

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